molecular formula C8H5BrF4S B6287236 (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane CAS No. 2166849-71-2

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B6287236
CAS No.: 2166849-71-2
M. Wt: 289.09 g/mol
InChI Key: GPCIOORHCQHGIY-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H5BrF4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it valuable for creating compounds with specific properties.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of fluorinated and brominated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry

In the industrial sector, this compound is used in the production of materials with specific chemical and physical properties. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, while the methylsulfane group can undergo oxidation and reduction reactions. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

1-bromo-2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4S/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCIOORHCQHGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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